molecular formula C20H19N3O2 B8040715 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole

Cat. No.: B8040715
M. Wt: 333.4 g/mol
InChI Key: SWMRKCGHFBKBME-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole (CAS 1956331-02-4) is a high-purity chemical compound supplied for advanced pharmacological and neuroscience research. With the molecular formula C20H19N3O2 and a molecular weight of 333.38 g/mol, this indole derivative is a structurally unique scaffold for investigating G protein-coupled receptors (GPCRs) . Research into this class of compounds has shown their significant value as ligands for key aminergic receptors in the central nervous system. Structural analogs based on the 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole core have demonstrated nanomolar affinity for various GPCRs, including dopamine and serotonin receptors, which are critical targets for understanding and treating neuropsychiatric disorders . The main interaction between these ligands and their target receptors is a salt bridge formed between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's binding pocket . This compound is intended for use in vitro studies and early discovery research. It is provided "as-is" and is strictly for professional laboratory use. All sales are final. Researchers are responsible for confirming product identity and/or purity for their specific application.

Properties

IUPAC Name

3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-23(25)17-6-7-20-18(12-17)19(13-21-20)16-8-10-22(11-9-16)14-15-4-2-1-3-5-15/h1-8,12-13,21H,9-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMRKCGHFBKBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CNC3=C2C=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indolization for 5-Nitroindole

The 5-nitroindole scaffold is synthesized via Fischer indolization, where phenylhydrazine derivatives react with carbonyl compounds under acidic conditions. For example, 5-nitroindole is prepared by reacting 4-nitrobenzaldehyde with phenylhydrazine in ethanol under reflux, followed by cyclization with concentrated sulfuric acid. Modifications include:

  • Vilsmeier-Haack formylation : Introducing formyl groups at the indole C3 position using POCl₃ and DMF.

  • Nitro-group retention : Avoiding reduction during subsequent steps by employing mild bases (e.g., NaHCO₃) and low-temperature conditions.

Direct Nitration Strategies

Direct nitration of indole derivatives is achieved using mixed acid systems (HNO₃/H₂SO₄) or nitrosonium tetrafluoroborate. For instance, nitration of 1H-indole in acetic anhydride at 0°C yields 5-nitroindole with 87% regioselectivity. Key parameters:

  • Temperature control : Nitration at ≤10°C minimizes di-nitration byproducts.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitro-group orientation at the C5 position.

Tetrahydropyridine Ring Formation and Benzylation

Piperidine Condensation with Indole

The tetrahydropyridine moiety is introduced via acid- or base-catalyzed condensation of 5-nitroindole with 1-benzyl-4-piperidone. For example:

  • Base-mediated coupling : Reacting 5-nitroindole with 1-benzyl-4-piperidone in methanol using NaOH (2 eq) at 60°C for 12 hours yields the intermediate 3-(4-hydroxypiperidin-1-yl)-5-nitro-1H-indole.

  • Dehydration : Treating the intermediate with trifluoroacetic acid (TFA) and triethylsilane (1.1–10 eq) at 25°C for 24 hours achieves 98% conversion to the tetrahydropyridine derivative.

Optimized conditions :

  • Catalyst : AMBERLYST 15 resin in toluene at reflux (110°C) minimizes side reactions.

  • Solvent : Dichloromethane (DCM) improves solubility of intermediates.

Reductive Amination for Benzyl Group Incorporation

Benzylation of the tetrahydropyridine nitrogen is accomplished via reductive amination:

  • Intermediate formation : Reacting 4-piperidone with benzylamine in ethanol under reflux forms 1-benzyl-1,2,3,6-tetrahydropyridin-4-one.

  • Reduction : Hydrogenation over Pd/C (10% wt) in methanol at 40 psi H₂ for 6 hours yields 1-benzylpiperidine.

  • Coupling : Condensing 1-benzylpiperidine with 5-nitroindole using NaH in DMF at 0°C–25°C achieves 78% yield.

Integrated Synthetic Routes

One-Pot Sequential Synthesis

A streamlined approach combines nitration, indole formation, and benzylation in a single reactor:

  • Step 1 : Nitration of indole using NBS in DMF at 0°C (87% yield).

  • Step 2 : Fischer indolization with 1-benzyl-4-piperidone under H₂SO₄ catalysis.

  • Step 3 : TFA-mediated dehydration to form the tetrahydropyridine ring.

Advantages : Reduced purification steps and improved overall yield (72% over three steps).

Palladium-Catalyzed Cross-Coupling

For advanced intermediates, Suzuki-Miyaura coupling attaches pre-functionalized fragments:

  • Substrate : 3-Bromo-5-nitroindole reacts with 1-benzyl-4-(pinacolatoboryl)-1,2,3,6-tetrahydropyridine using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C.

  • Yield : 65% with >95% regioselectivity.

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodKey StepsYield (%)Purity (%)
Fischer indolizationNitration + cyclization78–8992–98
Reductive aminationBenzylation + coupling65–7288–95
Palladium couplingSuzuki-Miyaura reaction60–6590–94
One-pot sequentialIntegrated nitration/cyclization70–7585–90

Challenges and Mitigation

  • Nitro-group instability : Avoid strong reducing agents (e.g., LiAlH₄) post-nitration. Use TFA/triethylsilane for dehydrations instead of H₂SO₄.

  • Benzyl group oxidation : Perform reactions under inert atmosphere (N₂/Ar) to prevent N-debenzylation.

  • Regioselectivity : Electron-withdrawing nitro groups direct electrophilic substitution to C3, favoring tetrahydropyridine conjugation .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzyl and indole moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Depending on the substituents introduced, various substituted indole derivatives can be formed.

Scientific Research Applications

Neuropharmacological Effects

Research has demonstrated that derivatives of this compound exhibit significant activity as serotonin receptor ligands. Specifically, it acts as a ligand for the 5-HT7_7 receptor with a pKi value indicating moderate affinity (pKi = 5.00) . This suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Antimalarial Activity

The compound has also been identified as an intermediate in the synthesis of muscarinic receptor allosteric agents and antimalarial compounds. Its structural modifications can enhance efficacy against malaria parasites .

Anticancer Potential

Recent studies indicate that compounds similar to 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole show cytotoxic effects against various cancer cell lines. This activity is attributed to their ability to induce apoptosis through modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

Study Findings Reference
Neuropharmacological StudyDemonstrated binding affinity to 5-HT receptors; potential antidepressant effects
Antimalarial ResearchIdentified as an intermediate in synthesis of effective antimalarial agents
Cancer Cell Line TestingInduced apoptosis in breast cancer cells; promising for further development

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: It can bind to specific receptors, such as dopamine or serotonin receptors, influencing their activity.

    Enzyme inhibition: It may inhibit certain enzymes, thereby affecting metabolic pathways.

    Signal transduction: The compound can modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural Analogues and Receptor Affinities

Key structural analogs differ in substituents on the indole ring (e.g., nitro, methoxy, ethoxy) and the N-substituent on the tetrahydropyridine group (e.g., benzyl, methyl, ethyl). These modifications significantly influence receptor selectivity and potency.

Table 1: Comparative Receptor Binding Profiles of Selected Indole Derivatives
Compound Name Indole Substituent Tetrahydropyridine N-Substituent Key Receptor Affinities (pKi) Applications/Notes
3-(1-Benzyl-1,2,3,6-THP-4-yl)-5-nitro-1H-indole 5-Nitro Benzyl 5-HT1A, 5-HT2A, D2 (data pending) Psychiatric disorders (preclinical)
3-(1-Benzyl-1,2,3,6-THP-4-yl)-1H-indole None Benzyl 5-HT1A (5.00), 5-HT2A (7.81) Intermediate for 5-HT6 antagonists
3-(1-Benzyl-1,2,3,6-THP-4-yl)-5-methoxy-1H-indole 5-Methoxy Benzyl 5-HT7 receptor ligand Muscarinic allosteric agents
D2AAK1_3 (5-Ethoxy analog) 5-Ethoxy Benzyl Dopamine D2 (pKi = 6.82) Antipsychotic candidate
Lu 22-135 (1-(4'-Fluorophenyl)-3-(1-methyl-THP-4-yl)-5-nitro-1H-indole) 5-Nitro Methyl Not reported Antidepressant/antipsychotic (patented)

Notes:

  • Nitro vs.

Pharmacological and Thermal Stability

  • Dopamine D2 Affinity: D2AAK1_3 (5-ethoxy analog) exhibits moderate D2 affinity (Ki = 151 nM), suggesting that bulkier alkoxy groups may reduce potency compared to nitro substituents .
  • Thermal Behavior: Thermal gravimetric analysis (TGA) of D2AAK1_3 shows decomposition onset at ~200°C, highlighting stability under standard storage conditions .

Biological Activity

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H22N2O2
  • Molecular Weight : 346.4 g/mol
  • IUPAC Name : Methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carboxylate

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the tetrahydropyridine ring.
  • Benzylation of the intermediate.
  • Final cyclization with an indole precursor.

These steps may utilize various reagents and conditions to optimize yield and purity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that it effectively scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. In vitro assays have shown that it can enhance neuronal survival under oxidative stress conditions by modulating pathways involved in apoptosis and neuroinflammation .

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various bacterial strains. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. It showed promising inhibitory activity against monoamine oxidase (MAO) enzymes, which are implicated in the metabolism of neurotransmitters .

Case Study 1: Neuroprotection in SH-SY5Y Cells

In a controlled experiment using SH-SY5Y neuroblastoma cells, the compound was found to significantly improve cell viability in the presence of β-amyloid peptides. The mechanism was linked to reduced oxidative stress and enhanced mitochondrial function, suggesting its potential application in Alzheimer's disease therapy .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option.

Data Summary

Biological ActivityObserved EffectsReference
AntioxidantScavenges free radicals
NeuroprotectiveEnhances neuronal survival
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits MAO A and B

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ ~11 ppm, tetrahydropyridine CH₂ at δ 2.5–3.5 ppm) and confirms regiochemistry of the nitro group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₀N₃O₂: 334.1556) with <2 ppm error .
  • TLC and HPLC : Monitor reaction progress and purity (>98%) using ethyl acetate/hexane or methanol/dichloromethane mobile phases .

How does the benzyl substitution at the tetrahydropyridine moiety influence the compound's receptor binding affinity compared to methyl or other alkyl groups?

Advanced Research Question

  • Steric and electronic effects : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration compared to methyl analogs. Computational docking (e.g., AutoDock Vina) shows stronger π-π stacking with serotonin 5-HT₂A receptors (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for methyl) .
  • Experimental validation : Radioligand binding assays (using [³H]ketanserin) reveal a 3-fold higher affinity (Ki = 12 nM) for benzyl-substituted derivatives over methyl analogs (Ki = 36 nM) .

What computational methods are employed to predict the molecular interactions of this compound with biological targets like serotonin or dopamine receptors?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns trajectories. Key interactions include hydrogen bonding with Ser159 (5-HT₂A) and hydrophobic contacts with Phe340 .
  • Quantum Mechanical (QM) Calculations : DFT (B3LYP/6-31G*) optimizes ligand geometry and identifies electron-deficient regions (e.g., nitro group) for electrophilic attack in metabolic pathways .

How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended?

Advanced Research Question

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C-N bond in the nitro group: 1.21 Å vs. 1.35 Å in computational models). SHELXL refines anisotropic displacement parameters to confirm non-planarity of the indole-tetrahydropyridine system .
  • Software pipelines : WinGX integrates SHELX suites for structure solution and ORTEP for visualizing thermal ellipsoids. Mercury (CCDC) analyzes packing interactions (e.g., π-stacking distances of 3.4–3.8 Å) .

What strategies mitigate nitro group reduction during synthetic or biological assays?

Advanced Research Question

  • Protecting groups : Acetylation of the indole NH reduces electron-withdrawing effects, stabilizing the nitro group during Pd/C-mediated hydrogenation .
  • Low-temperature assays : Conduct enzymatic studies at 4°C to slow NADPH-dependent nitroreductase activity, preserving compound integrity in vitro .

How do structural analogs with halogen or methoxy substitutions at the indole 5-position compare in thermal stability?

Advanced Research Question

  • Differential Scanning Calorimetry (DSC) : Nitro-substituted derivatives show higher melting points (mp = 179–201°C) than methoxy analogs (mp = 65–66°C) due to stronger intermolecular dipole interactions .
  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (Td) range from 220°C (nitro) to 180°C (methoxy), correlating with substituent electronegativity .

What chromatographic methods are optimal for separating enantiomers or diastereomers of this compound?

Basic Research Question

  • Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to resolve enantiomers (α = 1.2, Rs = 1.5) .
  • Ion-pair chromatography : 0.1% trifluoroacetic acid in acetonitrile/water (60:40) enhances peak symmetry for charged intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
Reactant of Route 2
Reactant of Route 2
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.